molecular formula C19H15BrFN3OS B12188058 5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide CAS No. 942852-85-9

5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12188058
CAS No.: 942852-85-9
M. Wt: 432.3 g/mol
InChI Key: ULCNYXUCBJHVLD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide is a brominated pyrimidine derivative with a substituted sulfanyl group and a carboxamide moiety. Its structure includes:

  • A 2-fluorobenzylsulfanyl group at position 2, contributing to lipophilicity and influencing steric interactions.
  • A 4-methylphenyl carboxamide at position 4, which may enhance binding affinity through π-π stacking or hydrophobic interactions.

Properties

CAS No.

942852-85-9

Molecular Formula

C19H15BrFN3OS

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15BrFN3OS/c1-12-6-8-14(9-7-12)23-18(25)17-15(20)10-22-19(24-17)26-11-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

ULCNYXUCBJHVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of palladium catalysts and boron reagents, which are essential for the Suzuki–Miyaura coupling reaction .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Halogen Effects : The bromine atom in the target compound may confer higher metabolic stability compared to chlorine analogs (e.g., ) due to stronger C–Br bond strength .

Sulfanyl vs.

Aromatic Substitutents : The 4-methylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 2,4,6-trimethylbenzenesulfonamide (), improving target binding .

Crystallographic and Conformational Comparisons

  • Piperidine/Morpholine Rings : Piperidine-containing analogs () adopt chair conformations, stabilizing molecular packing via weak intramolecular π-π interactions (centroid distances: ~3.6 Å). Morpholine derivatives () exhibit similar trends but with slightly altered torsion angles due to oxygen’s electronegativity .
  • Sulfonamide Bridging : In sulfonamide analogs (e.g., ), dihedral angles between bridged aromatic rings range from 37.4° to 69.7°, influencing crystal packing and hydrogen-bonding networks (N–H···O interactions) .

Pharmacological Potential

  • Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial activity (), suggesting the target compound’s carboxamide group could be modified to sulfonamide for enhanced efficacy .

Biological Activity

5-Bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrFN2O4SC_{18}H_{16}BrFN_2O_4S, and it has a molecular weight of approximately 455.298 g/mol. The structure consists of a pyrimidine ring substituted with various functional groups, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with bromine and fluorine substitutions have shown significant activity against various bacterial strains. In vitro evaluations have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Activity Against
5-Bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamideTBDTBD
Derivative A0.22Staphylococcus aureus
Derivative B0.25Escherichia coli

Antitumor Activity

The compound's structural similarity to other known antitumor agents suggests potential activity against cancer cell lines. Research indicates that derivatives containing pyrimidine structures can inhibit tumor growth by targeting specific enzymes involved in cell proliferation .

In a study evaluating similar compounds, several exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antitumor potential.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as kinases or other enzymes critical for cellular functions. By inhibiting these targets, the compound may disrupt key signaling pathways involved in cell growth and survival.

  • Enzyme Inhibition : The compound may act as a competitive inhibitor, binding to the active site of target enzymes.
  • Signal Transduction Modulation : It may also influence pathways related to apoptosis or cell cycle regulation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the pyrimidine ring significantly affect potency and selectivity:

  • Bromine and Fluorine Substituents : These halogen atoms enhance lipophilicity and may improve membrane permeability.
  • Aromatic Rings : The presence of additional aromatic systems can facilitate π-π stacking interactions with biological targets.

Case Study 1: Antimicrobial Evaluation

In a controlled study, derivatives similar to 5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide were tested against common pathogens. The results indicated significant inhibition zones, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Antitumor Efficacy

Another study explored the antitumor efficacy of pyrimidine derivatives in vitro against breast cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to non-substituted analogs .

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